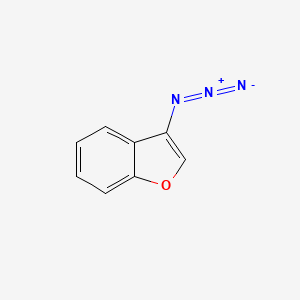

3-Azido-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62095-87-8 |

|---|---|

Molecular Formula |

C8H5N3O |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

3-azido-1-benzofuran |

InChI |

InChI=1S/C8H5N3O/c9-11-10-7-5-12-8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

OHYVMTYZUUXIFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 1 Benzofuran and Analogues

Direct Azidation Approaches to the Benzofuran (B130515) Core at the 3-Position

Direct azidation involves the introduction of an azide (B81097) moiety onto a pre-formed benzofuran ring at the C-3 position. One of the most conventional methods begins with a 3-aminobenzofuran derivative. This process involves the diazotization of the amino group using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then treated with an azide source, typically sodium azide, to yield the 3-azido-1-benzofuran. A similar strategy has been successfully applied to the synthesis of 2-acetyl-3-azidobenzo[b]thiophene, a structural analogue. arkat-usa.org

Another powerful technique is the 'azido transfer' protocol. umich.eduresearchgate.net This method typically involves the generation of an organometallic intermediate, for instance, by deprotonating the benzofuran at the 3-position with a strong base like n-butyllithium. researchgate.net This lithiated species then reacts with an electrophilic azide-transfer agent, such as tosyl azide, to form a triazene (B1217601) salt intermediate. umich.eduresearchgate.net Subsequent fragmentation of this intermediate furnishes the desired this compound. umich.eduresearchgate.net This approach offers good yields for stable azides like the 3-azido isomers of thiophene (B33073) and benzothiophene. umich.eduresearchgate.net

Table 1: Comparison of Direct Azidation Methodologies

| Method | Starting Material | Key Reagents | Intermediate |

| Diazotization | 3-Aminobenzofuran | 1. NaNO₂, Acid 2. NaN₃ | Diazonium Salt |

| Azido (B1232118) Transfer | Benzofuran | 1. n-Butyllithium 2. Tosyl Azide | Lithiated Benzofuran, Triazene Salt |

Multi-Component Reactions for Constructing 3-Azidobenzofuran Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. wikipedia.orgtcichemicals.com While a direct MCR synthesis of this compound is not prominently documented, the principles of MCRs, particularly the Ugi reaction, can be adapted to create complex analogues. The Ugi-azide reaction, a variation of the classic Ugi four-component reaction, utilizes an azide (often in the form of hydrazoic acid generated in situ from sodium azide) as one of the components. nih.gov

A plausible MCR approach to a 3-azidobenzofuran analogue could involve a Ugi-azide reaction using a 3-formylbenzofuran, an amine, an isocyanide, and sodium azide. This would not yield this compound itself, but rather a more complex molecule, such as a 1-(benzofuran-3-yl)-N-alkyl-1H-tetrazol-5-amine, where the azido functionality is incorporated into a tetrazole ring, a common bioisostere for carboxylic acids and a product of azide-nitrile cycloaddition. Such strategies highlight the power of MCRs to rapidly build molecular complexity from simple azides. nih.gov

Table 2: Hypothetical Components for a Ugi-Azide Synthesis of a Benzofuran Analogue

| Aldehyde Component | Amine Component | Isocyanide Component | Azide Source | Resulting Scaffold |

| 3-Formylbenzofuran | Aniline | tert-Butyl isocyanide | NaN₃ / Acid | α-Amino tetrazole attached at the benzofuran 3-position |

Strategies for Introducing Azido Functionality via Tandem Processes

Tandem, or cascade, reactions offer an elegant approach to molecular synthesis by enabling multiple bond-forming events in a single procedural step without isolating intermediates. mdpi.com A notable example for a related system involves a silver-catalyzed tandem cyclization and azidation. core.ac.uk In this methodology, a starting material like a linear hydroxyl-phenyl propargyl alcohol undergoes a silver(I)-catalyzed 5-exo-dig cyclization to form the benzofuran ring. core.ac.uk This is immediately followed by a catalyst-free γ-allylic azidation to install the azido group, yielding 2-azidomethyl benzofurans. core.ac.uk

This process demonstrates the strategic introduction of the azido group concurrently with the formation of the heterocyclic core. core.ac.uk Such tandem processes are highly valued for their efficiency and atom economy, representing a powerful tool in modern organic synthesis. mdpi.com While this specific example yields a 2-azidomethyl analogue, the underlying principle of combining cyclization with azidation serves as a blueprint for developing synthetic routes to other azidobenzofuran isomers.

Photochemical Routes to Azidobenzofuran Systems

Photochemistry utilizes light to induce chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. chim.it While direct photochemical synthesis of this compound is not extensively reported, photochemistry is highly relevant to the reactivity of the azide group itself. Organic azides are well-known precursors to highly reactive nitrenes upon thermal or photochemical decomposition. arkat-usa.org

For instance, flash vacuum pyrolysis (a thermal method) of 2-acetyl-3-azido core.ac.ukbenzothiophene, an analogue of the target compound, generates a nitrene intermediate that can undergo subsequent rearrangements and cyclizations. arkat-usa.org A similar photochemical process with this compound would be expected to produce a benzofuranyl-3-nitrene. This reactive species could then be trapped intramolecularly or intermolecularly to form a variety of complex nitrogen-containing heterocycles. Therefore, photochemistry represents a key method for the further functionalization of this compound rather than its direct synthesis. General photochemical methods are also used to assemble benzofuran scaffolds through photocyclization reactions. mdpi.com

Green Chemistry Aspects in 3-Azidobenzofuran Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comacs.org The synthesis of this compound can be evaluated through the lens of green chemistry principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Methods employing silver core.ac.uk or palladium mdpi.com catalysts for tandem reactions are advantageous as they reduce waste compared to processes requiring stoichiometric amounts of activating agents.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. sphinxsai.com Multi-component tcichemicals.com and tandem reactions core.ac.uk are inherently more atom-economical than linear, multi-step syntheses, as they combine multiple reactants in a single pot, minimizing byproduct formation.

Hazardous Substances: A core principle is to avoid using and generating toxic substances. epitomejournals.com While azides themselves are high-energy compounds requiring careful handling, synthetic routes that avoid highly toxic solvents or reagents are preferred. For example, replacing hazardous solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, would enhance the green profile of the synthesis. epitomejournals.comxjenza.org The development of catalytic, atom-economical routes under mild conditions represents a key goal in the sustainable synthesis of this compound and its derivatives.

Chemical Reactivity and Transformations of 3 Azido 1 Benzofuran

Thermal and Photochemical Decomposition Pathways

The decomposition of 3-azido-1-benzofuran, initiated by heat or light, is a critical process that unlocks a variety of reactive intermediates. researchgate.net This decomposition is a key step in the synthesis of various heterocyclic compounds.

Generation and Reactivity of Nitrene Intermediates

Upon thermal or photochemical activation, this compound can undergo denitrogenation to form a highly reactive nitrene intermediate. researchgate.netresearchgate.net This process involves the loss of a nitrogen molecule (N₂). The resulting nitrene, a neutral species with a monovalent nitrogen atom, can exist in either a singlet or triplet spin state, which influences its subsequent reactivity. researchgate.net

For instance, the photolysis of related aryl azides has been shown to produce nitrenes that can undergo various reactions, including intramolecular cyclizations. clockss.org In a study on α-azidochalcones, visible light triggered the decomposition and subsequent intramolecular cyclization, leading to benzofuran-based architectures. acs.org While direct studies on this compound are limited, the behavior of analogous compounds like 2-acetyl-3-azido nih.govbenzothiophene suggests that flash vacuum pyrolysis leads to the formation of a nitrene intermediate, which then cyclizes. arkat-usa.org The reactivity of these nitrenes is often harnessed in organic synthesis to create complex nitrogen-containing heterocycles. researchgate.net

It has been demonstrated that the spin state of the nitrene is crucial. Singlet nitrenes can participate in concerted reactions, while triplet nitrenes behave more like diradicals. nih.gov The choice of reaction conditions, such as the use of photosensitizers, can selectively generate the triplet nitrene, leading to different product distributions. nih.gov For example, visible light-activated transition metal complexes can act as triplet sensitizers for azidoformates, selectively producing aziridines from alkenes. nih.gov

Formation and Reactions of Nitrenium Ions

In the presence of an acid, the decomposition of aryl azides can lead to the formation of electrophilic nitrenium ions. rsc.org These positively charged species are highly reactive and can attack electron-rich systems. For example, the photolysis of azid-1, a derivative of fura-2 (B149405) with an azide (B81097) at the 3-position of the benzofuran (B130515) ring, is proposed to release N₂ and form a nitrenium ion. researchgate.netnih.gov This nitrenium ion then reacts with water to form an amidoxime (B1450833) cation. nih.gov

The generation of nitrenium ions can also be facilitated by Lewis acids. researchgate.net These ions are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Mechanistic Insights into Denitrogenation Processes

The denitrogenation of azides is a rapid and highly exothermic process. researchgate.net The mechanism can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. The initial step is the fission of the N-N bond, which can occur homolytically or heterolytically. researchgate.net

In the case of azid-1, photolysis with ultraviolet light (330-380 nm) leads to the release of N₂ with unit quantum efficiency, a process that is significantly more photosensitive than traditional nitrobenzyl-based photochemistry. researchgate.netnih.gov The high quantum efficiency suggests a very efficient pathway from the excited state to the denitrogenated product. The entire process, from light flash to the formation of the final product that reduces Ca²⁺ affinity, occurs within at most 2 milliseconds. nih.gov

Cycloaddition Reactions of the Azido (B1232118) Group

The azido group of this compound can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, without losing its N₂ moiety. researchgate.netresearchgate.netwikipedia.org These reactions are a cornerstone of "click chemistry" and provide a powerful tool for the synthesis of five-membered heterocycles. acs.orginterchim.frorganic-chemistry.org

1,3-Dipolar Cycloadditions (e.g., Azide-Alkyne Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a classic example of this reactivity, leading to the formation of a 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This reaction can be performed under thermal conditions, but often requires elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant that proceeds under mild conditions, often in aqueous solutions. acs.orgorganic-chemistry.org This reaction is a prime example of click chemistry, known for its reliability and broad scope. interchim.fr While specific examples with this compound are not detailed in the provided results, the general reactivity of organic azides in CuAAC reactions is well-established for creating complex molecules and bioconjugates. scientificlabs.commedchemexpress.com

Another important variation is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes (e.g., cyclooctynes) to accelerate the reaction without the need for a copper catalyst. acs.orgmedchemexpress.comsigmaaldrich.cn This makes it particularly suitable for biological applications where copper toxicity is a concern. acs.org

The versatility of azide-alkyne cycloadditions is further highlighted by organocatalytic approaches. For instance, an isobenzofuran (B1246724) organocatalyst has been developed to increase the rate and regioselectivity of the reaction. nih.govnih.gov The catalytic cycle involves a Diels-Alder reaction, followed by the 1,3-dipolar cycloaddition, and a final retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.govnih.gov

Scope of Intermolecular and Intramolecular Cycloadditions

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. wikipedia.org This transformation, particularly the Huisgen 1,3-dipolar cycloaddition, provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings. wikipedia.orgwikipedia.org

Intermolecular Cycloadditions: The reaction of an organic azide with an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org For this compound, this reaction would involve its treatment with a terminal or internal alkyne. The thermal cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting triazole. wikipedia.org A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds under mild conditions to exclusively yield the 1,4-disubstituted triazole. wikipedia.org Another important variant is the ruthenium-catalyzed reaction (RuAAC), which complements the CuAAC by selectively producing the 1,5-regioisomer. wikipedia.org These reactions would allow for the modular synthesis of 3-(1,2,3-triazolyl)-1-benzofuran derivatives, connecting the benzofuran core to other molecular fragments through a stable triazole linker.

Intramolecular Cycloadditions: When the dipolarophile (e.g., an alkene or alkyne) is tethered to the benzofuran scaffold, an intramolecular [3+2] cycloaddition can occur. This process is a highly efficient strategy for constructing fused-ring systems. For instance, a this compound derivative bearing an appropriately positioned unsaturated side chain could cyclize to form novel polycyclic heterocycles containing both benzofuran and triazoline or triazole rings. The feasibility and outcome of such reactions depend on factors like the length and flexibility of the tether connecting the azide and the dipolarophile. nih.gov While the general principles of these cycloadditions are well-established for various organic azides, specific studies detailing the scope with this compound are not extensively reported, representing an area ripe for exploration.

Reduction of the Azido Moiety to Amine Derivatives

The reduction of the azido group is a fundamental transformation that provides access to primary amines. For this compound, this reaction yields the valuable synthetic intermediate, 3-amino-1-benzofuran. This amine is a precursor to a wide range of biologically active compounds and fused heterocyclic systems. rsc.orgnih.gov Several methods are available for this reduction, offering different levels of chemoselectivity and mildness.

Common methods for the reduction of aryl azides that are applicable to this compound include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The only byproduct is nitrogen gas.

Staudinger Reaction: A very mild method that involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane. researchgate.net This reaction is highly chemoselective and tolerates many other functional groups.

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or zinc dust in acetic acid are also effective for converting azides to amines.

The choice of method depends on the other functional groups present in the molecule. The resulting 3-amino-1-benzofuran can be further functionalized, for example, through N-arylation reactions. nih.gov

Staudinger Reaction and its Applications

The Staudinger reaction is a two-step process for the conversion of an azide to a primary amine. researchgate.netnih.gov It is renowned for its exceptionally mild and chemoselective nature. wikipedia.org The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the terminal nitrogen of the azide. This addition forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to lose dinitrogen (N₂) gas, yielding an iminophosphorane (also known as an aza-ylide). nih.gov Subsequent hydrolysis of this iminophosphorane produces the primary amine and a phosphine oxide byproduct. researchgate.net

A key application of the Staudinger reaction of this compound is the generation of N-(benzofuran-3-yl)iminophosphorane. mdpi.com This intermediate is not always hydrolyzed to the amine but can be used directly in subsequent transformations, most notably the aza-Wittig reaction. mdpi.com

| Reactant 1 | Reactant 2 | Intermediate Product | Ref. |

| This compound | Triphenylphosphine (PPh₃) | N-(Benzofuran-3-yl)iminophosphorane | mdpi.com |

This reaction serves as a pivotal step, converting the relatively stable azide into a highly reactive iminophosphorane, which is a powerful tool for C=N bond formation. mdpi.com

Other Significant Transformations

Beyond cycloadditions and reductions, the azide group in this compound enables several other important synthetic transformations.

Aza-Wittig Reactions

The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (an aldehyde or ketone) to form an imine, with the concomitant formation of a phosphine oxide. rutgers.edulibretexts.org This reaction is a powerful method for constructing carbon-nitrogen double bonds.

In the context of this compound, the iminophosphorane generated via the Staudinger reaction can be trapped in situ with various carbonyl compounds. A notable application is the tandem aza-Wittig–electrocyclization process. mdpi.com In this sequence, the N-(benzofuran-3-yl)iminophosphorane reacts with α,β-unsaturated ketones (enones) to form aza-1,3,5-triene intermediates. These intermediates then undergo a 6π-electrocyclization reaction, followed by aromatization, to afford benzo nih.govrsc.orgfuro[3,2-b]pyridines, a class of fused heterocyclic compounds. mdpi.com This one-pot process provides an elegant and efficient entry into these complex scaffolds.

Table 1: Synthesis of Benzo nih.govrsc.orgfuro[3,2-b]pyridines via Tandem Aza-Wittig-Electrocyclization mdpi.com

| Iminophosphorane Precursor | Enone Reactant | Product | Yield (%) |

| This compound | 4-Methoxycarbonyl-3-buten-2-one | 2-Methyl-4-methoxycarbonylbenzo nih.govrsc.orgfuro[3,2-b]pyridine | 80 |

| This compound | 4-(p-Tolyl)-3-buten-2-one | 2-Methyl-4-(p-tolyl)benzo nih.govrsc.orgfuro[3,2-b]pyridine | 85 |

| This compound | 1-Phenyl-2-buten-1-one | 2-Phenylbenzo nih.govrsc.orgfuro[3,2-b]pyridine | 21 |

Nucleophilic Addition Reactions

The azide group itself can be subject to nucleophilic attack, although this is less common than its dipolar cycloaddition or reduction pathways. The quintessential example is the initial step of the Staudinger reaction, where a phosphine acts as the nucleophile. nih.gov

The benzofuran ring system, particularly when unsubstituted, is generally electron-rich and thus more susceptible to electrophilic rather than nucleophilic attack. However, nucleophilic addition or substitution on the benzofuran ring of this compound is not a commonly reported transformation. For nucleophilic attack to occur on the ring, the presence of strong electron-withdrawing groups would typically be required to activate the system, or the reaction would need to proceed via an elimination-addition (benzyne-type) mechanism under harsh conditions. Specific examples of external nucleophiles directly attacking the carbon framework of this compound under standard conditions are scarce in the literature.

C-H Amination Processes

A more modern and powerful transformation of aryl azides involves the generation of a highly reactive nitrene intermediate, typically through thermal or photochemical decomposition, or more synthetically useful, via transition metal catalysis. These nitrenes can undergo intramolecular C-H insertion reactions, a process known as C-H amination. rsc.orgrsc.org

For a derivative of this compound bearing a suitable alkyl side chain, an intramolecular C-H amination could be envisioned. nih.gov Upon activation by a catalyst (e.g., complexes of rhodium, ruthenium, or iron), the azide would extrude N₂ to form a metal-nitrenoid species. rsc.orgrsc.org This reactive intermediate could then insert into a C(sp³)–H bond on the tethered side chain, leading to the formation of a new N-heterocyclic ring fused to the benzofuran core. This strategy provides a highly efficient and atom-economical route to complex polycyclic alkaloids and related structures. nih.govrsc.org While this reaction is well-documented for a range of aryl azides, its specific application starting from this compound derivatives represents a promising but less explored area of its reactivity profile. rsc.org

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and characterization of 3-Azido-1-benzofuran. Each technique offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzofuran (B130515) ring system. The chemical shifts of the aromatic protons are influenced by the electron-donating oxygen atom and the electron-withdrawing azido (B1232118) group. Protons on the benzene (B151609) ring typically appear in the range of δ 7.0-8.0 ppm. The proton at the C2 position of the furan (B31954) ring is also expected in this aromatic region. The exact chemical shifts and coupling constants would provide definitive information about the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The benzofuran ring system has characteristic chemical shifts, with the carbons of the furan ring appearing at distinct positions compared to the benzene ring carbons oregonstate.edu. The carbon atom directly attached to the azido group (C3) is expected to be significantly influenced by the nitrogen atoms, resulting in a characteristic chemical shift. Quaternary carbons, those without attached protons, are typically observed as weaker signals rsc.org. The chemical shifts for the benzene ring carbons are expected in the aromatic region (δ 110-160 ppm), with variations depending on their position relative to the fused furan ring and the azido substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~7.5 - 8.0 | ~145 - 155 |

| C3 | - | ~115 - 125 |

| C3a | - | ~150 - 155 |

| C4 | ~7.2 - 7.6 | ~120 - 130 |

| C5 | ~7.2 - 7.6 | ~120 - 130 |

| C6 | ~7.2 - 7.6 | ~120 - 130 |

| C7 | ~7.2 - 7.6 | ~110 - 120 |

| C7a | - | ~155 - 160 |

Note: These are predicted values based on known data for substituted benzofurans and related heterocyclic compounds. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (N₃). This peak is typically observed in the region of 2100-2160 cm⁻¹ nih.govrsc.org. The presence of the benzofuran ring would be indicated by several other characteristic absorptions, including C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic and furan rings (in the 1450-1600 cm⁻¹ region), and C-O stretching of the furan ether linkage (typically around 1000-1250 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic/Furan C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Furan C-O | Stretch | 1000 - 1250 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₅N₃O), HRMS would confirm the molecular formula with high precision.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is often used to generate the molecular ion peak [M+H]⁺ or other adducts. Subsequent fragmentation of the molecular ion (MS/MS) can provide valuable structural information. A characteristic fragmentation pattern for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da aip.orguea.ac.ukthermofisher.com. This would result in a prominent fragment ion in the mass spectrum of this compound. Further fragmentation of the benzofuran ring system would produce other characteristic ions.

A plausible fragmentation pathway for this compound would involve the initial loss of N₂ to form a nitrene intermediate, which could then undergo further rearrangements and fragmentation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The benzofuran ring system exhibits characteristic UV absorption bands. This technique is particularly useful for kinetic studies of reactions involving this compound. For example, in a cycloaddition reaction where the azide group is consumed, the electronic structure of the molecule changes, leading to a change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined rsc.orgresearchgate.net. This allows for the investigation of reaction mechanisms and the determination of rate constants.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful complement to experimental studies by offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate electronic properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity and its behavior in chemical reactions uea.ac.ukresearchgate.net.

Predict spectroscopic properties: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in spectral assignment and structural confirmation thermofisher.comresearchgate.net.

Investigate reaction energetics: DFT can be used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. This information is valuable for understanding reaction mechanisms and predicting reaction outcomes nih.govthermofisher.com.

For instance, DFT calculations could be used to study the energetics of the thermal or photochemical decomposition of this compound, a common reaction pathway for azides.

Ab Initio and Post-Hartree-Fock Methods (e.g., CASPT2) for Excited States

Ab initio and post-Hartree-Fock methods represent a class of computational quantum chemistry techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. wikipedia.orguba.ar The foundational ab initio method is the Hartree-Fock (HF) approximation, which, while powerful, does not fully account for electron correlation—the interaction between individual electrons. ststephens.net.in Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are designed to systematically improve upon the HF method by incorporating electron correlation, which is crucial for accurate predictions of molecular properties. wikipedia.orgststephens.net.in

For studying the photochemistry and excited states of molecules like this compound, more advanced multiconfigurational methods are often required. This is particularly true for organic azides, whose photolysis can lead to the formation of highly reactive nitrene intermediates. The Complete Active Space Second-order Perturbation Theory (CASPT2) method is a robust post-Hartree-Fock technique well-suited for such tasks. nih.govarxiv.org It combines a multiconfigurational self-consistent field (CASSCF) reference wavefunction, which correctly describes the electronic structure of excited states or along reaction pathways, with a second-order perturbation correction to capture the dynamic electron correlation. nih.govarxiv.org

While specific CASPT2 computational studies on this compound are not prominently available in the reviewed literature, the application of this methodology can be illustrated through research on closely related structures. For instance, a computational study on the photolysis of 3-azido-3-phenyl-3H-isobenzofuran-1-one employed CASPT2 calculations to elucidate the reaction mechanism. The research proposed that upon irradiation, the azide forms a singlet alkylnitrene, which then rearranges to the final imine products without intersystem crossing to the triplet state. This proposal was supported by CASPT2 calculations on a model system, which predicted a significant energy gap between the singlet and triplet configurations of the intermediate nitrene.

This large energy difference makes the intersystem crossing process inefficient, thereby explaining the observed product distribution. Such calculations are critical for interpreting photochemical reactions of azido-substituted heterocyclic compounds.

| Computational Method | Property Calculated | System | Result |

|---|---|---|---|

| CASPT2 | Singlet-Triplet Energy Gap (ΔES-T) | Model Alkylnitrene from 3-azido-3-phenyl-3H-isobenzofuran-1-one | 33 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a chemical system. For a molecule like this compound, MD simulations can reveal the preferred conformations of the azido group relative to the benzofuran ring system and how these conformations are influenced by the surrounding environment (e.g., solvent).

A critical prerequisite for performing accurate MD simulations is the availability of a well-parameterized force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. While standard force fields like the Generalized Amber Force Field (GAFF) contain parameters for many common chemical groups, specialized functionalities such as the aromatic azide group may require specific parameterization.

Direct MD simulation studies of this compound are not widely documented; however, the methodology for such a study is well-established. The necessary parameters for the aromatic azido group have been developed and validated. nih.gov This process typically involves using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to compute the energetic landscape of model compounds (e.g., azidobenzene). nih.gov From these calculations, parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic charges) can be derived to accurately reproduce the quantum mechanical data. nih.gov

Once a reliable set of parameters for this compound is established, MD simulations can be employed to investigate various aspects of its behavior:

Conformational Preferences: To determine the rotational barrier and population of different conformers of the azido group.

Solvation Effects: To study how the molecule interacts with different solvents and to calculate properties like the free energy of solvation.

Intermolecular Interactions: To simulate how this compound might bind to a biological target, such as an enzyme active site, providing insights for drug design. researchgate.netnih.gov

The results from such simulations, including trajectories of atomic positions, can be analyzed to yield a wealth of information about the molecule's dynamic nature, complementing static information from spectroscopic or quantum chemical calculations.

| Parameter Type | Atoms Involved (Model: Azidobenzene) | Description |

|---|---|---|

| Partial Atomic Charges | C-N-N-N | Describes the electrostatic potential around the azido group. |

| Bond Stretching | N-N | Defines the energy required to stretch or compress the nitrogen-nitrogen bonds. |

| Angle Bending | C-N-N, N-N-N | Defines the energy required to bend the angles between bonded atoms. |

| Dihedral Torsion | C-C-N-N | Describes the energy profile associated with rotation around the C-N bond. |

Applications in Advanced Organic Synthesis and Chemical Sciences

3-Azido-1-benzofuran as a Building Block for Complex Molecules

This compound is a key precursor for accessing intricate molecular structures. The azide (B81097) group is a versatile functional handle, readily participating in cycloadditions, annulations, and aza-Wittig reactions, which allows for the rapid assembly of complex scaffolds from relatively simple starting materials.

A primary application of this compound and its derivatives, such as aurone-derived azadienes, is in the synthesis of fused and spiro-heterocyclic systems. These structural motifs are of great interest in medicinal chemistry due to their prevalence in biologically active molecules.

Researchers have developed divergent synthetic pathways to create skeletally different benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans from a common intermediate derived from an aurone-derived α,β-unsaturated imine. nih.gov This methodology involves a sequential catalysis strategy, highlighting the compound's utility in generating molecular diversity. nih.gov Another significant application is the three-component [3+2] azomethine ylide cycloaddition reaction, which produces novel benzofuran (B130515) spiro-pyrrolidine derivatives with high yields and excellent diastereoselectivity. researchgate.net

Furthermore, the N-(benzofuran-3-yl)iminophosphorane, prepared via a Staudinger reaction of 3-azidobenzofuran, serves as a gateway to benzo researchgate.netcam.ac.ukfuro[3,2-b]pyridines through a tandem aza-Wittig–electrocyclization process. Other notable fused systems synthesized from benzofuran-derived azadienes include benzofuro[3,2-b]azepines, created via (4+3) cycloaddition reactions. The strategic use of 3-azidobenzofuran derivatives also facilitates the assembly of complex spiroindolizidine-fused dihydrobenzofurans through double-dearomative [3+2] cycloadditions.

Table 1: Synthesis of Fused and Spiro-Heterocycles from Benzofuran Derivatives

| Product Type | Synthetic Method | Key Reactants | Catalyst/Reagent | Ref. |

| Benzofuran Fused Azocines | Divergent Annulation | Aurone-derived α,β-unsaturated imine, Ynone | Chiral Squaramide / DBU | nih.gov |

| Spiro-cyclopentanone Benzofurans | Divergent Annulation | Aurone-derived α,β-unsaturated imine, Ynone | Chiral Squaramide / PPh₃ | nih.gov |

| Spiro-pyrrolidines | [3+2] Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | None (Thermal) | researchgate.net |

| Benzo researchgate.netcam.ac.ukfuro[3,2-b]pyridines | Aza-Wittig/Electrocyclization | N-(benzofuran-3-yl)iminophosphorane, Enones | Triphenylphosphine (B44618) | |

| Benzofuro[3,2-b]azepines | (4+3) Annulation | Benzofuran-derived azadiene, MBH carbonate | PCy₃ | |

| Spiroindolizidine-fused Dihydrobenzofurans | [3+2] Cycloaddition | 2-Nitrobenzofuran, Pyridinium ylide | None (Thermal) |

While the azide functional group is widely used in click chemistry for macrocycle synthesis, the specific application of this compound as a direct precursor for macrocyclic compounds is not extensively detailed in recent literature. cam.ac.uk However, its role in constructing polycyclic architectures is well-established. The fused and spiro-heterocyclic systems generated from 3-azidobenzofuran derivatives are, by definition, polycyclic. For instance, the synthesis of 3,4-fused tricyclic benzofurans represents a clear pathway to complex polycyclic structures. nih.gov These reactions build upon the benzofuran core, adding multiple rings in a controlled manner to create rigid and structurally complex molecules of interest in materials science and medicinal chemistry. researchgate.netnih.gov

Role in Molecular Hybridization and Scaffold Derivatization

Molecular hybridization involves combining two or more pharmacophores or privileged structural fragments to create a new hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. 3-Azidobenzofuran derivatives are valuable tools in this regard. For example, researchers have successfully assembled spiroindolizidine oxindoles, a privileged scaffold in many alkaloids, with 2,3-dihydrobenzofuran (B1216630) fragments. This was achieved through a double-dearomative [3+2] cycloaddition, effectively merging two distinct and biologically relevant scaffolds into a single, complex molecule.

The versatility of the azide group and the reactivity of the benzofuran ring system allow for extensive scaffold derivatization. Through various cycloaddition and annulation reactions, the core benzofuran structure can be readily elaborated into a diverse library of fused and spirocyclic compounds. This enables a systematic exploration of the chemical space around the benzofuran core, which is a crucial strategy in drug discovery and development. nih.gov

Development of Chiral 3-Azidobenzofuran Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Methodologies utilizing derivatives of 3-azidobenzofuran have been pivotal in the development of chiral heterocyclic systems, with a strong focus on controlling both enantioselectivity and diastereoselectivity.

Significant progress has been made in the enantioselective synthesis of benzofuran-based heterocycles using chiral catalysts. researchgate.net A divergent approach for creating benzofuran-fused azocines and spiro-cyclopentanone benzofurans employs chiral bifunctional squaramide and urea (B33335) catalysts derived from cinchona alkaloids. nih.gov These hydrogen-bonding catalysts effectively control the stereochemical outcome of the initial reaction, leading to products with high enantiomeric excess (ee). nih.gov For instance, various substitutions on the reactants were well-tolerated, consistently yielding products with enantioselectivities often exceeding 85-90% ee. nih.gov

Another powerful strategy involves the asymmetric [4+2] cyclization of benzofuran-derived azadienes with azlactones. This reaction, catalyzed by a Cinchona-derived squaramide, affords benzofuran-fused six-membered heterocycles containing an α,α-disubstituted amino acid unit with up to 99% ee. These methodologies provide reliable access to optically active, complex molecules that are valuable for biological screening. researchgate.net

In addition to enantiocontrol, achieving high diastereoselectivity is critical when creating multiple stereocenters in a single reaction. Reactions involving 3-azidobenzofuran derivatives have shown remarkable diastereoselective control. The three-component [3+2] cycloaddition for synthesizing benzofuran spiro-pyrrolidines consistently produces the desired products with a high diastereomeric ratio (dr) of over 20:1. researchgate.net

Similarly, the sequential catalytic synthesis of benzofuran-fused azocines and spiro-cyclopentanone benzofurans proceeds with high diastereoselectivity, which is further enhanced by a concomitant epimerization step that funnels the intermediates to the thermodynamically favored diastereomer. nih.gov The asymmetric [4+2] cyclization of azadienes and azlactones also exhibits excellent diastereocontrol, with reported dr values greater than 20:1. This high level of stereochemical control is crucial for synthesizing specific isomers and avoiding complex purification challenges.

Table 2: Stereoselective Reactions Using Benzofuran Derivatives

| Reaction Type | Catalyst/Control | Stereochemical Outcome | Product Type | Ref. |

| Divergent Annulation | Chiral Squaramide Catalyst | High Enantioselectivity (up to 92% ee) and Diastereoselectivity | Fused Azocines & Spiro-cyclopentanones | nih.gov |

| [3+2] Cycloaddition | Substrate Control | High Diastereoselectivity (>20:1 dr) | Spiro-pyrrolidines | researchgate.net |

| [4+2] Cyclization | Chiral Squaramide Catalyst | Excellent Enantioselectivity (up to 99% ee) and Diastereoselectivity (>20:1 dr) | Fused N-Heterocycles | |

| Double-Dearomative [3+2] Cycloaddition | Substrate Control | High Diastereoselectivity | Spiroindolizidine-fused Dihydrobenzofurans |

Applications in "Caged" Chemical Systems and Photoreleasable Probes

The application of light to control the activity of molecules in biological systems has become a important tool in chemical biology. "Caged" compounds are molecules that are rendered biologically inactive by the attachment of a photoremovable protecting group. Irradiation with light at a specific wavelength cleaves this protecting group, releasing the active molecule with high spatial and temporal precision. While specific applications of this compound as a caging group are not extensively documented in peer-reviewed literature, its structural features suggest potential utility in this area, drawing parallels from related azido-containing compounds.

Photochemical Mechanism of Ligand Release

The precise photochemical mechanism for ligand release from a this compound "caged" system has not been directly elucidated in scientific studies. However, valuable insights can be drawn from the photolysis of structurally analogous compounds, such as 3-azido-3-phenyl-3H-isobenzofuran-1-one. Research on this related compound suggests a likely pathway for the photo-induced cleavage and subsequent release of a protected ligand.

Upon absorption of ultraviolet (UV) light, the this compound moiety is promoted to a singlet excited state. From this excited state, the molecule is proposed to undergo one of two primary pathways for the release of the caged molecule:

Concerted Mechanism: In this pathway, the excited azide directly rearranges, extruding a molecule of nitrogen (N₂) and forming an imine in a single, concerted step. This process avoids the formation of a highly reactive nitrene intermediate.

Stepwise Mechanism via a Singlet Nitrene: Alternatively, the excited azide can first lose N₂ to form a singlet alkylnitrene intermediate. This highly reactive species would then rapidly rearrange to form the more stable imine product.

Computational studies on model systems indicate that the energy gap between the singlet and triplet states of the resulting alkylnitrene is significant. This large energy gap makes intersystem crossing to the more stable, but less reactive, triplet nitrene state inefficient. Consequently, the reaction is believed to proceed primarily through the singlet state, ensuring a clean and efficient release of the caged ligand.

Table 1: Proposed Intermediates and Products in the Photolysis of this compound Derivatives

| Step | Intermediate/Product | Description |

|---|---|---|

| 1 | Singlet Excited State | The initial state upon absorption of a photon. |

| 2a | Concerted Transition State | A transient arrangement of atoms leading directly to the imine and N₂. |

| 2b | Singlet Alkylnitrene | A highly reactive intermediate formed by the loss of N₂. |

| 3 | Imine | The primary photoproduct resulting from the rearrangement. |

Two-Photon Photolysis Applications

Two-photon excitation (TPE) is an advanced technique that utilizes the simultaneous absorption of two lower-energy photons to excite a molecule to the same excited state achieved by the absorption of a single high-energy photon. This approach offers significant advantages for the photorelease of caged compounds in biological systems, including deeper tissue penetration, reduced photodamage to surrounding tissues, and precise three-dimensional spatial control of the uncaging event.

While the application of this compound in two-photon photolysis has not been specifically reported in the scientific literature, the broader class of benzofuran derivatives has been explored for such applications. For a compound to be an effective two-photon photoreleasable probe, it must possess a significant two-photon absorption cross-section (δ_u). This value quantifies the probability of the simultaneous absorption of two photons.

The development of photoremovable protecting groups with high two-photon absorption cross-sections is an active area of research. For instance, other functionalized benzofuran systems, such as those incorporating donor-π-acceptor motifs, have been shown to exhibit enhanced two-photon absorption properties. These systems are designed to have large changes in their electronic distribution upon excitation, which favors the two-photon absorption process.

Should this compound or its derivatives be developed for two-photon applications, they would likely be employed in studies requiring the precise spatiotemporal release of bioactive molecules, such as neurotransmitters in neurobiology or signaling molecules within single cells, to probe complex biological processes with high resolution.

Table 2: Comparison of One-Photon and Two-Photon Excitation for Uncaging

| Feature | One-Photon Excitation | Two-Photon Excitation |

|---|---|---|

| Wavelength | Typically UV-A (300-400 nm) | Typically Near-IR (700-1000 nm) |

| Tissue Penetration | Low | High |

| Phototoxicity | Higher risk of cellular damage | Lower risk of cellular damage |

| Spatial Resolution | Limited by diffraction to a 2D plane | Confined to a small focal volume, allowing 3D resolution |

| Mechanism | Absorption of a single, high-energy photon | Simultaneous absorption of two lower-energy photons |

Mechanistic Investigations of 3 Azido 1 Benzofuran Reactivity

Detailed Reaction Mechanisms and Pathways

The reactions of 3-azido-1-benzofuran and other organic azides can proceed through various mechanisms, primarily dictated by the reaction conditions (thermal or photochemical) and the presence of catalysts or other reagents.

Thermal and Photochemical Decomposition: A common reaction pathway for organic azides is their decomposition, induced by heat or light, to extrude molecular nitrogen (N₂) and generate a highly reactive nitrene intermediate. researchgate.net For instance, the photolysis of azid-1, a fura-2 (B149405) derivative with an azide (B81097) at the 3-position of the benzofuran (B130515) ring, releases N₂ to form a nitrenium ion. researchgate.net This intermediate then reacts with water to yield an amidoxime (B1450833) cation. researchgate.net The quantum efficiency of this photolysis is unitary, indicating a highly efficient process. researchgate.net Similarly, visible light can trigger the decomposition of α-azidochalcones, leading to the formation of benzofuran-based structures through a cascade of intramolecular cyclization, 1,2-acyl migration, and isomerization. acs.org

Flash vacuum pyrolysis (FVP) of 2-acetyl-3-azido researchgate.netbenzothiophene, a related sulfur analog, at 300 °C yields 3-methyl researchgate.netbenzothieno[3,2-c]isoxazole. At higher temperatures, this rearranges to the corresponding heteroindoxyl. arkat-usa.org

Cycloaddition Reactions: Organic azides are well-known to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazolines and triazoles, respectively. researchgate.net For example, a copper-catalyzed Huisgen cycloaddition between an azide and phenylacetylene (B144264) can produce a triazole derivative. rsc.org These reactions can be highly regioselective. For instance, the reaction of enaminones with aryl azides can selectively generate 1,5-disubstituted triazoles. nih.gov The mechanism involves the formation of an intermediate that dictates the regiochemical outcome. nih.gov

Catalyzed Reactions: Transition metals and other catalysts can significantly influence the reaction pathways of organic azides. Iron-catalyzed azidoalkylation of 1,3-dienes proceeds via a radical pathway involving hydrogen atom transfer (HAT). rsc.org The electronic properties of the diene substrate can influence whether the mechanism proceeds through a group transfer or a single-electron oxidation process. rsc.org

In some cases, catalysts can facilitate intramolecular cyclization. For example, rhodium catalysts can be used in the formation of a benzofuran sulfonyl azide derivative through intramolecular cyclization. Similarly, copper complexes can react with azides to form a copper nitrene complex, which can then proceed through a series of steps including hydrogen abstraction and intramolecular nucleophilic addition to form fused heterocyclic systems. nih.gov

Base-Mediated Reactions: Bases can also mediate the reactions of azides. The base-mediated photochemical cyclization of 2-azidobenzoic acids is initiated by the formation of the 2-azidobenzoate anion, which then undergoes photolysis. researchgate.net

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient reactive intermediates.

Nitrenes and Nitrenium Ions: Nitrenes are a hallmark intermediate in the chemistry of azides. They are typically formed upon the thermal or photochemical extrusion of N₂ from the azide group. researchgate.net The photolysis of azid-1 is proposed to form a nitrenium ion intermediate. researchgate.net Similarly, the photochemical decomposition of α-azidochalcones is believed to proceed through a nitrene intermediate. acs.org In the FVP of 2-acetyl-3-azido researchgate.netbenzothiophene, a nitrene intermediate is also proposed. arkat-usa.org Exposure of 2,3-dihydro-1-benzofuran-5-sulfonyl azide to UV light generates a triplet nitrene intermediate.

Radical Intermediates: In certain reactions, radical intermediates play a key role. Iron-catalyzed azidoalkylation of 1,3-dienes involves radical intermediates formed through a single-electron transfer/HAT/radical addition pathway. rsc.org Photolytic azidooxygenation of alkenes is suggested to proceed via an azidyl radical, which is generated from the photolysis of a λ³-azidoiodane species. This azidyl radical then adds to the alkene to form a carbon-centered radical. nih.gov

Organometallic Intermediates: In metal-catalyzed reactions, organometallic intermediates are often formed. For instance, copper-catalyzed reactions of azides can involve the formation of a copper nitrene complex. nih.gov

Other Intermediates: In the reaction of enaminones with aryl azides to form triazoles, an unstable triazenide intermediate is proposed, which then forms a diazo intermediate before the final cycloaddition step. nih.gov

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies provide quantitative insights into reaction rates and help to substantiate proposed mechanisms.

The photolysis of azid-1, a caged calcium indicator with an azide on the benzofuran ring, is reported to have a unit quantum efficiency, making it significantly more photosensitive than other caged calcium compounds. researchgate.net This high quantum yield indicates that every absorbed photon leads to a chemical transformation, highlighting the efficiency of the N₂ extrusion process. The release of Ca²⁺ from the photolyzed azid-1 occurs within at most 2 milliseconds following a light flash, providing a measure of the rate of the subsequent steps after the initial photolysis. researchgate.net

In the context of iron-catalyzed azidoalkylation, kinetic analysis, along with ESR methods, has been used to demonstrate that certain photochemical crosslinking reactions involving diazides proceed through a non-radical mechanism involving the formation of dinitrene bridges. researchgate.net

While specific kinetic data for this compound itself is not extensively detailed in the provided results, the principles from related systems are applicable. For example, the rate of decomposition of carbamoyl (B1232498) azide has been studied computationally, showing that the formation of a nitrene is the dominant pathway over the formation of an imine. researchgate.net Such computational studies, including the calculation of rate constants using transition state theory, are powerful tools for understanding reaction kinetics. researchgate.net

Stereochemical Course and Regioselectivity in Transformations

The stereochemistry and regioselectivity of reactions involving this compound and related compounds are critical for their synthetic utility.

Regioselectivity: Many reactions of azides exhibit high regioselectivity. For instance, the 1,3-dipolar cycloaddition of aryl azides with enaminones can exclusively yield 1,5-disubstituted triazoles over the 1,4-disubstituted isomers. nih.gov This selectivity is dictated by the electronic and steric properties of the reacting species and the mechanism of the reaction. Similarly, another 1,3-dipolar cycloaddition between N-propargyl-substituted-1,8-dioxodecahydroacridines and aromatic azides also shows high regioselectivity. nih.gov

The synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes demonstrates excellent regioselectivity, allowing for the programmed synthesis of substituted benzofuranones. oregonstate.edu The regiochemical outcome of intramolecular cyclizations to form benzofurans is often predictable based on steric factors, with the reaction favoring the less hindered product. oregonstate.edu

Stereoselectivity: Reactions involving the creation of new stereocenters can proceed with high stereoselectivity. An organocatalytic asymmetric Michael addition of α-azidoindanones with azadienes has been developed to produce optically active benzofuran derivatives with good to excellent diastereomeric and enantiomeric ratios. mdpi.com Furthermore, a diastereoselective cycloaddition has been reported in the reaction of an enolate with nonaflyl azide, leading to two diastereoisomers. nih.gov

The development of stereoselective reactions is a key area of research. For example, efforts have been made to develop dynamic kinetic resolutions of allylic azides to produce chiral amines. umn.edu

Below is a table summarizing the stereochemical and regiochemical outcomes of selected reactions involving azides and benzofuran-related compounds.

| Reaction Type | Reactants | Product(s) | Stereochemical/Regiochemical Outcome |

| Asymmetric Michael Addition | α-Azidoindanones, Azadienes | Optically active benzofuran derivatives | 66:34 to >95:5 dr; 53:47 to 90:10 er |

| 1,3-Dipolar Cycloaddition | Enaminones, Aryl azides | 1,5-Disubstituted triazoles | High regioselectivity for the 1,5-isomer |

| Intramolecular Cyclization | α-Phenoxycarbonyl compounds | Substituted benzofurans | Regioselectivity favors the sterically less-hindered product |

| Diastereoselective Cycloaddition | Enolate, Nonaflyl azide | Diastereomeric cyclic products | Formation of two diastereoisomers (1,8-trans and 1,8-cis) |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While specific high-yield syntheses for 3-Azido-1-benzofuran are not extensively documented, its preparation can be envisaged through established transformations. A primary route would likely involve the diazotization of 3-amino-1-benzofuran, followed by substitution with an azide (B81097) salt, such as sodium azide. This standard method for converting aromatic amines to azides has been successfully applied to related heterocyclic systems like 2-acetyl-3-aminobenzo[b]thiophene. arkat-usa.org

Future research should focus on optimizing this process and exploring modern, catalytic approaches for the synthesis of the benzofuran (B130515) core itself, which can then be functionalized. nih.gov Recent advancements in benzofuran synthesis offer a rich toolkit for creating precursors to the target azide. nih.govnumberanalytics.com These methods often provide better control over substitution patterns and are more tolerant of various functional groups.

Key areas for development include:

Transition-Metal Catalysis : Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, are powerful methods for constructing the benzofuran ring. acs.orgnih.govjocpr.com Adapting these methods to substrates bearing a masked or protected amino group at the desired position could provide an efficient pathway to 3-amino-1-benzofuran, the direct precursor to the target azide.

One-Pot Procedures : The development of one-pot, multi-component reactions that assemble the benzofuran ring and introduce the azide functionality in a single sequence would be highly valuable. nih.gov Such strategies improve atom economy and reduce waste, aligning with the principles of green chemistry.

Flow Chemistry : Implementing flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety and scalability. The energetic nature of azides makes their synthesis in continuous flow reactors, which handle small volumes at any given time, an attractive and safer alternative to traditional batch processing.

Table 1: Modern Catalytic Strategies for Benzofuran Synthesis

| Catalyst System | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling / Cyclization | o-Iodophenols and Terminal Alkynes | acs.orgnih.gov |

| Nickel | Intramolecular Nucleophilic Addition | Substituted Phenols with appropriate side chains | acs.orgnih.gov |

| Gold | Cyclization | Alkynyl Esters and Quinols | acs.org |

| Brønsted Acid | Cyclization | Benzoquinones and other suitable partners | nih.gov |

Exploration of Untapped Reactivity and Transformations

The azide group is a versatile functional group known for its participation in a wide array of chemical transformations. nih.gov The reactivity of this compound remains largely untapped, presenting a significant opportunity for discovery.

1,3-Dipolar Cycloadditions : The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. youtube.comwikipedia.org This reaction, particularly the copper-catalyzed variant (CuAAC) known as "click chemistry," is exceptionally robust and high-yielding. masterorganicchemistry.com Investigating the cycloaddition of this compound with a diverse range of alkynes would generate a library of novel benzofuran-triazole hybrids. These hybrids are of interest as they merge two pharmacologically important scaffolds. mdpi.com

Staudinger Reaction : The reaction of this compound with phosphines, such as triphenylphosphine (B44618), would proceed via the Staudinger ligation to form an aza-ylide. nih.gov This intermediate can be hydrolyzed to yield 3-amino-1-benzofuran or trapped with an electrophile to create more complex structures, providing a mild method for amination or further functionalization.

Nitrene Chemistry : Thermal or photochemical decomposition of this compound can generate a highly reactive nitrene intermediate by extruding dinitrogen gas. arkat-usa.org This nitrene could undergo various reactions, including C-H insertion, cyclization, or rearrangement, leading to novel and potentially complex heterocyclic frameworks that are otherwise difficult to access.

Reactions with Alkenes : While less common than with alkynes, azides can also react with electron-rich or strained alkenes to form triazolines, which can be unstable but serve as precursors to other nitrogen-containing heterocycles like aziridines. youtube.com

Advancements in Catalytic Applications

The utility of this compound can be significantly enhanced through catalysis, not only in its synthesis but also in its subsequent transformations. The compound itself is a substrate for powerful catalytic reactions that enable precise molecular construction.

Regioselective Triazole Synthesis : While CuAAC reliably produces 1,4-disubstituted triazoles, the use of ruthenium catalysts, such as [Cp*RuCl]-based complexes, can selectively yield the 1,5-disubstituted regioisomer. wikipedia.orgmdpi.comnih.gov Applying both catalytic systems to this compound would allow for the controlled synthesis of two different classes of benzofuran-triazole isomers, each with potentially distinct biological activities and material properties.

Asymmetric Catalysis : The development of chiral catalysts for reactions involving the azide group could lead to the synthesis of enantiomerically enriched products. For example, asymmetric catalysis of the cycloaddition or other transformations could introduce stereocenters, a critical feature for many pharmaceutical compounds. mdpi.com

Biocatalysis : Exploring enzymatic transformations of this compound is another promising avenue. Enzymes could offer high selectivity and operate under mild, environmentally friendly conditions, potentially enabling transformations not achievable with traditional chemical catalysts.

Table 2: Catalysts for Azide-Alkyne Cycloaddition

| Catalyst Type | Product Regioisomer | Key Features | Reference |

|---|---|---|---|

| Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | High yield, mild conditions, wide functional group tolerance (CuAAC "Click Chemistry"). | wikipedia.orgmasterorganicchemistry.com |

| Ruthenium(II) | 1,5-Disubstituted 1,2,3-Triazole | Complementary regioselectivity to copper catalysis. | mdpi.comnih.gov |

| Silver(I) | 1,4-Disubstituted 1,2,3-Triazole | Alternative to copper, useful for specific substrates. | wikipedia.org |

Interdisciplinary Research with Materials Science and Chemical Biology

The true potential of this compound may be realized at the interface of chemistry with other scientific disciplines. The azide group serves as a powerful chemical handle for linking the benzofuran core to other molecules, including polymers and biomolecules.

Materials Science : The benzofuran moiety is known to be a part of some fluorescent molecules. rsc.org By using "click chemistry," this compound can be incorporated into polymers or attached to surfaces. smolecule.com This could lead to the development of new functional materials, such as fluorescent sensors, organic light-emitting diodes (OLEDs), or specialized coatings where the benzofuran unit imparts desirable optical or electronic properties.

Chemical Biology : "Click chemistry" is a cornerstone of bioconjugation, a process used to link molecules to biological targets like proteins or nucleic acids. nih.gov this compound can be used as a probe to label biomolecules. jenabioscience.com Given that many benzofuran derivatives exhibit significant biological activity, attaching this scaffold to a targeting moiety (like an antibody or peptide) could be a strategy for developing targeted therapeutics. rsc.orgmdpi.com The azide allows for a stable and specific covalent linkage under biological conditions, making it an ideal tool for such advanced applications in drug discovery and diagnostics. sigmaaldrich.cn

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-1-benzofuran |

| 2-Acetyl-3-aminobenzo[b]thiophene |

| Sodium Azide |

| o-Iodophenols |

| Triphenylphosphine |

| 1,2,3-Triazoles |

| Aziridines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.